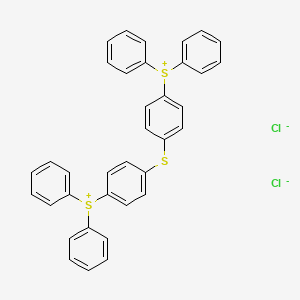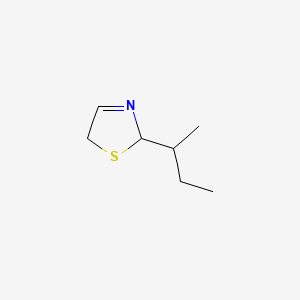
2-sec-Butyl-2,5-dihydrothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sec-Butyl-2,5-dihydrothiazole is a chemical compound with the molecular formula C7H13NS. It is a derivative of thiazole, a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its distinctive properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-sec-Butyl-2,5-dihydrothiazole typically involves the reaction of sec-butylamine with carbon disulfide and an alkylating agent under specific conditions. The reaction proceeds through the formation of an intermediate thiazoline compound, which is then further processed to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-sec-Butyl-2,5-dihydrothiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
2-sec-Butyl-2,5-dihydrothiazole has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound has been studied for its role as a pheromone in rodents, indicating dominance in males and signaling ovulation in females.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is utilized in the production of fragrances and flavoring agents due to its distinctive odor.
Mechanism of Action
The mechanism by which 2-sec-Butyl-2,5-dihydrothiazole exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, leading to physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of the compound.
Comparison with Similar Compounds
2-sec-Butyl-4,5-dihydrothiazole
2-sec-Butylthiazole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
39800-93-6 |
|---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-butan-2-yl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
BLBWFTQVWINNKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1N=CCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)

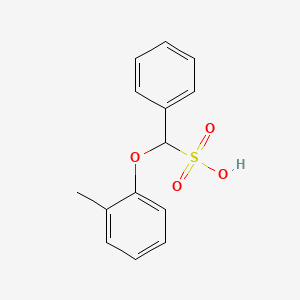
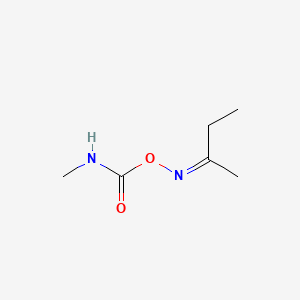

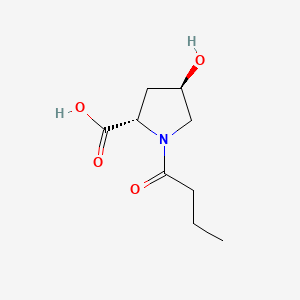
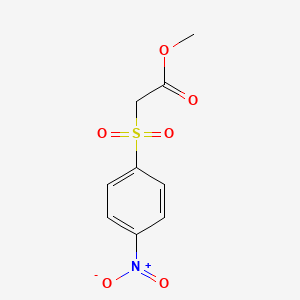
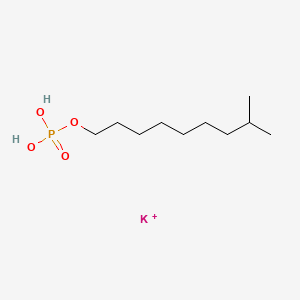
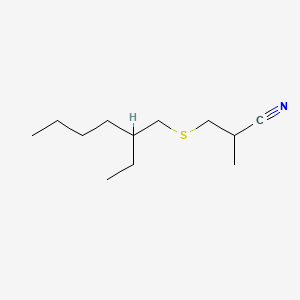
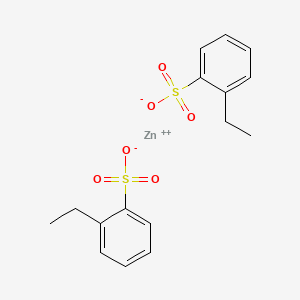
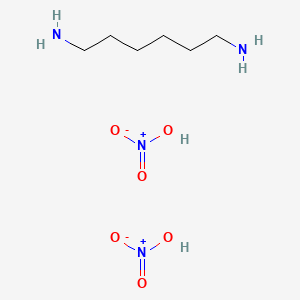
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)
